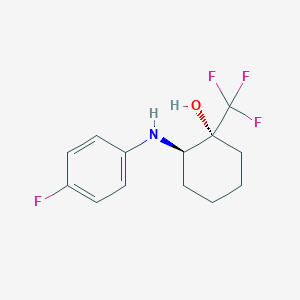
lambda2-Stannane;4-prop-1-en-2-ylbenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thymopentin is a synthetic pentapeptide composed of the amino acids arginine, lysine, aspartic acid, valine, and tyrosine. It is derived from the thymic hormone thymopoietin and has been widely studied for its immunomodulatory properties. Thymopentin has been used in clinical studies to improve the immunological condition of patients, particularly during the early years of the AIDS pandemic .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Thymopentin is synthesized through solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The process involves the following steps:
Attachment of the first amino acid: to a solid resin.
Sequential addition of protected amino acids: using coupling reagents like dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt).
Deprotection: of the amino acid side chains and cleavage from the resin using trifluoroacetic acid (TFA).
Industrial Production Methods: In industrial settings, thymopentin is often produced using large-scale SPPS. The peptide is then purified using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC) to ensure high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions: Thymopentin undergoes various chemical reactions, including:
Oxidation: Thymopentin can be oxidized to form disulfide bonds, which can affect its biological activity.
Reduction: Reduction reactions can break disulfide bonds, restoring the peptide to its reduced form.
Substitution: Thymopentin can undergo substitution reactions where specific amino acids are replaced with others to study structure-activity relationships.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) or iodine (I₂) in mild conditions.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol (BME) under reducing conditions.
Substitution: Site-directed mutagenesis using specific reagents like N-methylmorpholine (NMM) and diisopropylcarbodiimide (DIC).
Major Products: The major products formed from these reactions include oxidized or reduced forms of thymopentin and various substituted analogs used for research purposes .
Aplicaciones Científicas De Investigación
Thymopentin has a wide range of scientific research applications:
Chemistry: Used as a model peptide to study peptide synthesis and purification techniques.
Biology: Investigated for its role in T-cell differentiation and immune response modulation.
Medicine: Explored as a therapeutic agent for autoimmune diseases, cancer immunotherapy, and as an adjuvant in vaccines.
Industry: Utilized in the development of sustained-release formulations for improved patient compliance
Mecanismo De Acción
Thymopentin exerts its effects by interacting with T cells, promoting their differentiation and enhancing their function. It binds to specific receptors on the surface of T cells, leading to the activation of signaling pathways that result in the production of cytokines such as interleukin-2 (IL-2) and interferon-gamma (IFN-γ). These cytokines play a crucial role in the immune response by stimulating the proliferation and activation of T cells .
Comparación Con Compuestos Similares
Thymopentin is unique compared to other thymic peptides due to its specific amino acid sequence and its potent immunomodulatory effects. Similar compounds include:
Thymosin alpha-1: Another thymic peptide with immunomodulatory properties, but with a different amino acid sequence.
Thymopoietin: The parent hormone from which thymopentin is derived, involved in T-cell differentiation.
Thymulin: A thymic peptide that also modulates immune function but has a different mechanism of action.
Thymopentin stands out due to its ability to enhance T-cell function and its potential therapeutic applications in various diseases .
Propiedades
Fórmula molecular |
C10H12OSn |
|---|---|
Peso molecular |
266.91 g/mol |
Nombre IUPAC |
λ2-stannane;4-prop-1-en-2-ylbenzaldehyde |
InChI |
InChI=1S/C10H10O.Sn.2H/c1-8(2)10-5-3-9(7-11)4-6-10;;;/h3-7H,1H2,2H3;;; |
Clave InChI |
KQJCARZYRNALAX-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C1=CC=C(C=C1)C=O.[SnH2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-amino-N-[1-[8-[2-(1-methylpyrazol-4-yl)ethynyl]-1-oxo-2-phenylisoquinolin-3-yl]ethyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B11934473.png)


![(1S)-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(1R,4R)-4-hydroxy-2,6,6-trimethylcyclohex-2-en-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-3,5,5-trimethylcyclohex-3-en-1-ol](/img/structure/B11934499.png)
![heptadecan-9-yl 7-[2-hydroxyethyl-(6-nonoxy-6-oxohexyl)amino]heptanoate](/img/structure/B11934503.png)
![1,3-dichloro-5-[(Z)-2-(4-chlorophenyl)ethenyl]benzene](/img/structure/B11934507.png)
![(1R,14S)-20,21,25-trimethoxy-15,30-dimethyl-9-(trifluoromethoxy)-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaene](/img/structure/B11934509.png)
![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-[(2-morpholin-4-yl-2-oxoethyl)amino]benzamide](/img/structure/B11934513.png)

![[8-(2-fluorophenyl)-1-(4-methylphenyl)sulfonyl-2,3,3a,4,5,9b-hexahydropyrrolo[3,2-c]quinolin-4-yl]methanol](/img/structure/B11934522.png)


![[5-chloro-3-[(1E,3E)-3,5-dimethylhepta-1,3-dienyl]-6-hydroxy-7-methyl-8-oxoisoquinolin-7-yl] acetate](/img/structure/B11934542.png)
![4-{5-[(E)-2-[(3-methylphenyl)methylidene]hydrazin-1-yl]-2-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidin-7-yl}morpholine](/img/structure/B11934546.png)
